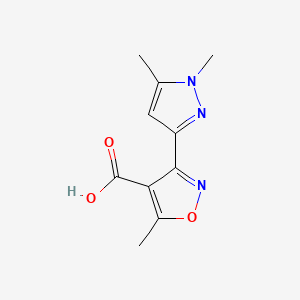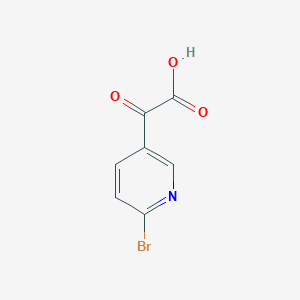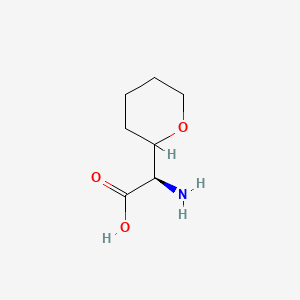
(2R)-2-amino-2-(oxan-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-2-(oxan-2-yl)acetic acid is an organic compound characterized by the presence of an amino group and an oxane ring attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(oxan-2-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of oxane derivatives with amino acids under controlled conditions. For instance, the reaction of oxane-2-carboxylic acid with ammonia or primary amines can yield the desired product. The reaction typically requires a catalyst and is conducted under mild temperatures to ensure the retention of the stereochemistry of the compound.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to achieve high yields and enantioselectivity. Enzymatic methods, such as the use of transaminases, have been employed to convert precursor molecules into the target compound efficiently. These methods are favored for their environmental friendliness and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-2-(oxan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R)-2-amino-2-(oxan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-2-(oxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The oxane ring provides structural stability and can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-2-(oxan-2-yl)acetic acid: The enantiomer of the compound with different stereochemistry.
2-amino-2-(tetrahydrofuran-2-yl)acetic acid: A similar compound with a tetrahydrofuran ring instead of an oxane ring.
Uniqueness
(2R)-2-amino-2-(oxan-2-yl)acetic acid is unique due to its specific stereochemistry and the presence of the oxane ring, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(oxan-2-yl)acetic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)5-3-1-2-4-11-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m1/s1 |
Clé InChI |
PDUNXALRJLMKMJ-PRJDIBJQSA-N |
SMILES isomérique |
C1CCOC(C1)[C@H](C(=O)O)N |
SMILES canonique |
C1CCOC(C1)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


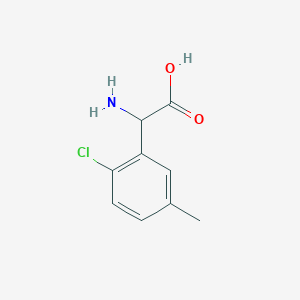
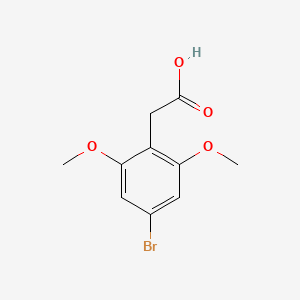
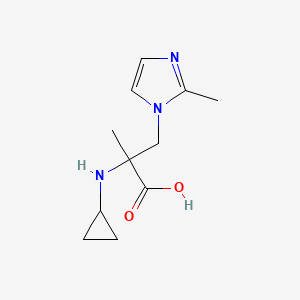
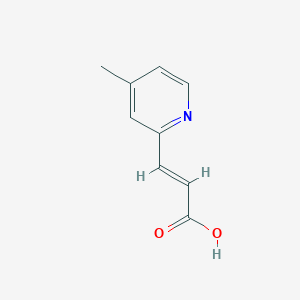
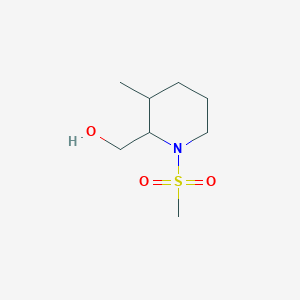
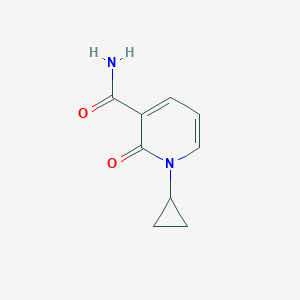
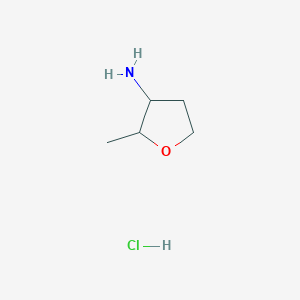
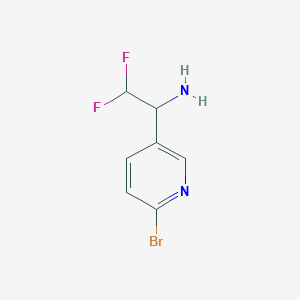
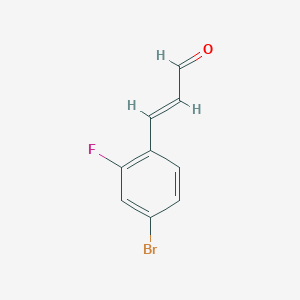


![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine](/img/structure/B13544593.png)
